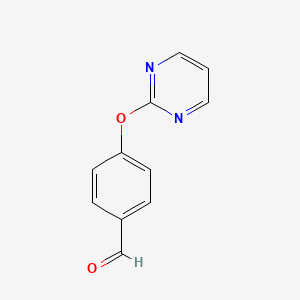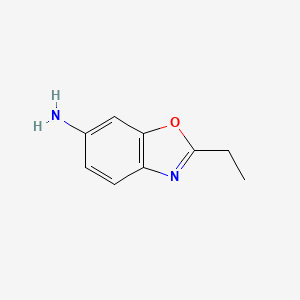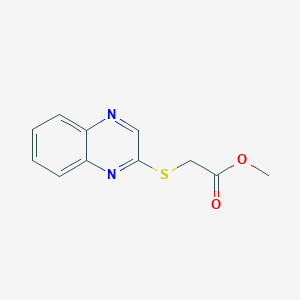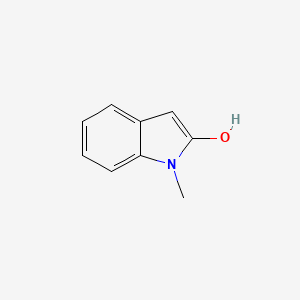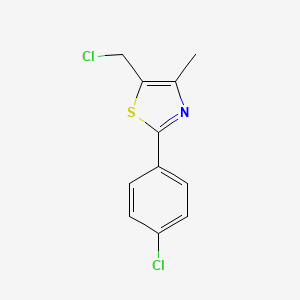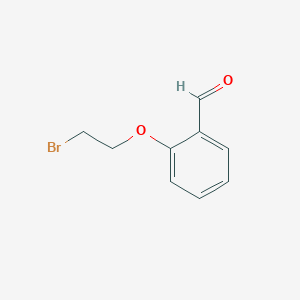![molecular formula C12H19NO4S B1272497 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid CAS No. 169551-84-2](/img/structure/B1272497.png)
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4S It is characterized by the presence of an acetylsulfanyl group attached to a propanoyl chain, which is further connected to a piperidine ring substituted with a carboxylic acid group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylsulfanyl Group: The initial step involves the introduction of the acetylsulfanyl group onto a suitable precursor, such as a propanoyl derivative. This can be achieved through a nucleophilic substitution reaction using acetyl chloride and a thiol compound under basic conditions.
Attachment to the Piperidine Ring: The next step involves the coupling of the acetylsulfanyl-propanoyl intermediate with a piperidine derivative. This can be accomplished through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group onto the piperidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, acetone, and basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group may interact with thiol-containing enzymes, leading to enzyme inhibition. Additionally, the piperidine ring and carboxylic acid group may interact with receptors or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:
1-[3-(Acetylthio)propanoyl]-6-methylpiperidine-2-carboxylic acid: Similar structure but with a different sulfur-containing group.
2-Piperidinecarboxylic acid, 1-[3-(acetylthio)-1-oxopropyl]-6-methyl-: Similar structure with variations in the propanoyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
169551-84-2 |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
(2S,6S)-1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4S/c1-8-4-3-5-10(12(16)17)13(8)11(15)6-7-18-9(2)14/h8,10H,3-7H2,1-2H3,(H,16,17)/t8-,10-/m0/s1 |
InChI Key |
JHFOAISYWJRTIM-WPRPVWTQSA-N |
SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
Isomeric SMILES |
C[C@H]1CCC[C@H](N1C(=O)CCSC(=O)C)C(=O)O |
Canonical SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
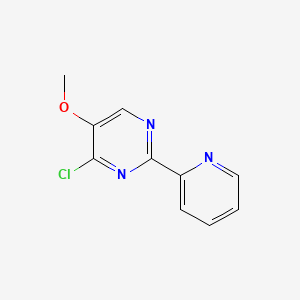
![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)
